Enhanced Azetidine Ring Strain vs. Pyrrolidine
The ring strain energy of the azetidine core, experimentally determined at 25.2 kcal/mol, is over four-fold higher than the pyrrolidine ring (5.8 kcal/mol) and effectively absent in piperidine (~0 kcal/mol), establishing a quantifiable thermodynamic driving force for ring-opening and ring-expansion reactions that larger-ring proline analogues cannot match [1]. The strain approaches that of aziridine (26.7 kcal/mol), yet azetidine retains the basicity and handling stability of a typical secondary amine [1].
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 25.2 kcal/mol (azetidine core of tert-butyl azetidine-2-carboxylate) |
| Comparator Or Baseline | Pyrrolidine: 5.8 kcal/mol; Piperidine: ~0 kcal/mol; Aziridine: 26.7 kcal/mol |
| Quantified Difference | 4.3× greater than pyrrolidine; >25 kcal/mol greater than piperidine; within 1.5 kcal/mol of aziridine |
| Conditions | Experimentally determined ring strain energies (literature compilation, reference 4 within the cited review) |
Why This Matters
Procurement of a building block with this level of ring strain enables synthetic strategies—such as strain-release ring expansion to pyrrolidines—that are thermodynamically inaccessible with proline or pipecolic acid analogues, directly impacting route design and product diversity.
- [1] T. M. Bott, F. G. West, 'Preparation and Synthetic Applications of Azetidines,' Heterocycles, 2012, 84(1), 223–264. View Source
